

A Technical Guide to Systemic Acquired Resistance (SAR) Induction by Flagellin 22

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the induction of Systemic Acquired Resistance (SAR) by **Flagellin 22** (flg22), a well-characterized pathogen-associated molecular pattern (PAMP). It details the underlying signaling pathways, presents quantitative data from key studies, and provides standardized experimental protocols for use in a research setting.

Introduction: Flg22 and Plant Immunity

Plants have evolved a sophisticated innate immune system to defend against microbial pathogens. The first line of defense, known as PAMP-Triggered Immunity (PTI), is initiated upon the recognition of conserved molecular patterns from microbes.[1] One of the most studied PAMPs is flagellin, the primary protein component of bacterial flagella.[2] A conserved 22-amino acid peptide from its N-terminus, flg22, is recognized by the plant cell surface receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).[3] [4] The perception of flg22 by FLS2 triggers a cascade of downstream signaling events, leading to a robust local defense response.[4][5] Crucially, this localized PTI response can also lead to the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity in distal, uninfected parts of the plant.[6] This guide focuses on the mechanisms and experimental validation of flg22-induced SAR.

The Flg22-Induced SAR Signaling Pathway

Foundational & Exploratory





The induction of SAR by flg22 is a multi-step process involving receptor activation, intracellular signaling cascades, transcriptional reprogramming, and the production of mobile signals.

- 2.1. Perception and Initial Signaling Events Upon binding of apoplastic flg22, FLS2 rapidly forms a heterodimer with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[5][7] This ligand-induced association is critical for initiating downstream signaling and is required for all known flg22 responses.[4] The activated FLS2-BAK1 complex then transphosphorylates the cytoplasmic kinase BIK1, which in turn activates the plasma membrane-localized NADPH oxidase RBOHD.[5][8] This leads to a rapid and transient production of extracellular reactive oxygen species (ROS), commonly referred to as the "oxidative burst," a hallmark of PTI.[3][4][9]
- 2.2. MAPK Cascade and Transcriptional Reprogramming The activated receptor complex also triggers a mitogen-activated protein kinase (MAPK) cascade.[3][4] In Arabidopsis, this involves the sequential activation of MAPKKKs, MKK4/MKK5, and finally MPK3 and MPK6.[7][10] These MAPKs phosphorylate various downstream targets, including transcription factors such as WRKY22 and WRKY29, leading to a massive transcriptional reprogramming of the cell.[11] Within 30 to 60 minutes of flg22 treatment, hundreds of genes, termed FLARE (Flagellin Rapidly Elicited) genes, are differentially regulated.[3][12] These genes encode signaling components, defense-related proteins, and enzymes involved in the biosynthesis of defense hormones.[3]
- 2.3. Role of Salicylic Acid (SA) and NPR1 Salicylic acid (SA) is a critical signaling molecule for the establishment of SAR.[13][14] Flg22 treatment leads to the accumulation of SA, which is dependent on the enzyme ISOCHORISMATE SYNTHASE 1 (ICS1).[9][13] The accumulation of SA is essential for activating downstream defense responses in systemic tissues.[9] The master regulator of SA-mediated defense is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[7][13] While initial flg22-triggered MAPK activation appears independent of SA signaling, the potentiation or "priming" of these responses is NPR1-dependent.[7][10] Pretreatment with low concentrations of SA enhances flg22-induced responses, an effect that is lost in npr1 mutants.[10][15] This indicates that NPR1 is instrumental in priming the plant for a stronger response upon subsequent pathogen encounters, a key feature of SAR.
- 2.4. Downstream Defense Responses The culmination of this signaling cascade includes several key defense outputs:

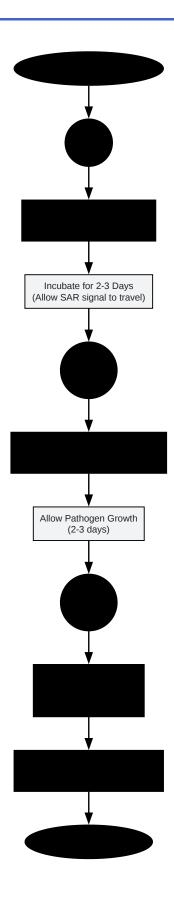






- Gene Expression: Upregulation of pathogenesis-related (PR) genes, such as PR1, which is a widely used marker for SAR.[2][7]
- Cell Wall Reinforcement: Deposition of callose, a β-1,3-glucan polymer, at the cell wall to form papillae that act as physical barriers against pathogen penetration.[16][17]
- Stomatal Closure: Rapid closure of stomata to prevent bacterial entry.[8]





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